molecular formula C7H6ClN3O B13919338 1-Chloro-7-methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one

1-Chloro-7-methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one

Cat. No.: B13919338
M. Wt: 183.59 g/mol
InChI Key: XWKXTAXJVHCYRX-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, 1-chloro-7-methyl- is a heterocyclic compound that belongs to the class of pyrrolotriazinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a triazine ring, with a chlorine atom and a methyl group attached, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, 1-chloro-7-methyl- can be achieved through various synthetic routes. One common method involves the rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines followed by regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted pyrroles . This process typically requires high temperatures and long reaction times, often involving microwave-assisted heating or refluxing with specific reagents such as sodium methoxide (NaOMe) or phosphorus oxychloride (POCl3) .

Industrial Production Methods

In an industrial setting, continuous flow chemistry tools can be employed to streamline the synthesis process. For example, the amination step can be adapted to continuous flow by applying in situ monochloramine synthesis and utilizing a process-friendly soluble base like potassium tert-butoxide (KOt-Bu) . This approach enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, 1-chloro-7-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: Various nucleophiles, often under basic conditions or with the aid of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolotriazinones.

Scientific Research Applications

Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, 1-chloro-7-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, 1-chloro-7-methyl- involves its interaction with specific molecular targets, such as kinases and other enzymes. By binding to these targets, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the modulation of various biological processes, including cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, 1-chloro-7-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups contribute to its reactivity and potential as a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

1-chloro-7-methyl-3H-pyrrolo[1,2-d][1,2,4]triazin-4-one

InChI

InChI=1S/C7H6ClN3O/c1-4-2-5-6(8)9-10-7(12)11(5)3-4/h2-3H,1H3,(H,10,12)

InChI Key

XWKXTAXJVHCYRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C1)C(=NNC2=O)Cl

Origin of Product

United States

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